![molecular formula C18H13BrN2O4 B2970959 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-25-8](/img/structure/B2970959.png)
7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxy group at the 2nd position, and a methoxy group at the 3rd position of the phenyl ring. The chromeno[2,3-d]pyrimidine scaffold is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be achieved through a multi-step process involving the following key steps:
-
Bromination: : The starting material, 2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the 7th position.
-
Cyclization: : The brominated intermediate undergoes cyclization in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to form the chromeno[2,3-d]pyrimidine core.
-
Methoxylation: : The final step involves the introduction of the methoxy group at the 3rd position of the phenyl ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst such as sodium methoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the bromine atom or the chromeno[2,3-d]pyrimidine core. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used to achieve these transformations.
-
Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This can be achieved using reagents like sodium azide, thiourea, or sodium alkoxide in polar solvents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid, hydrogen peroxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol or methanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol, sodium alkoxide in methanol.
Major Products Formed
Oxidation: Quinones, hydroxyquinones.
Reduction: Dehalogenated derivatives, reduced chromeno[2,3-d]pyrimidines.
Substitution: Azido derivatives, thioethers, alkoxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and functionalized derivatives.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It has been investigated for its potential to inhibit key enzymes and pathways involved in disease progression.
Medicine: The compound shows promise as a lead molecule for the development of new therapeutic agents targeting specific diseases such as cancer, bacterial infections, and viral infections.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties and stability.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits key enzymes such as kinases, proteases, and polymerases, which are involved in various cellular processes.
Pathways Involved: It interferes with signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Similar structure with a chlorine atom instead of bromine. Exhibits comparable biological activities but with different potency and selectivity.
7-fluoro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Contains a fluorine atom at the 7th position. Shows enhanced stability and different pharmacokinetic properties.
2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one: Lacks the halogen atom at the 7th position. Demonstrates lower biological activity and different chemical reactivity.
Uniqueness
7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c1-24-14-4-2-3-11(15(14)22)16-20-17(23)12-8-9-7-10(19)5-6-13(9)25-18(12)21-16/h2-7,22H,8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISGVGCIYWYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
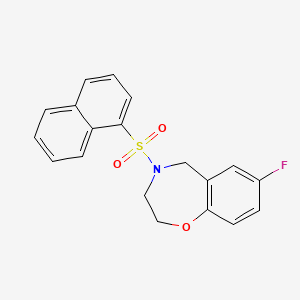

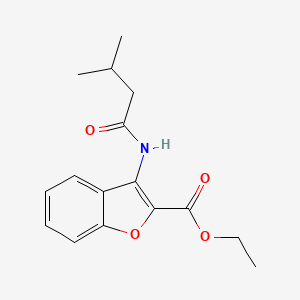
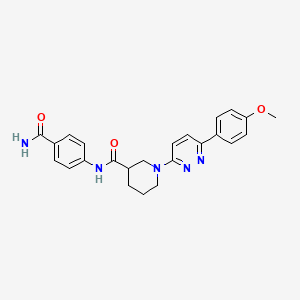
![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
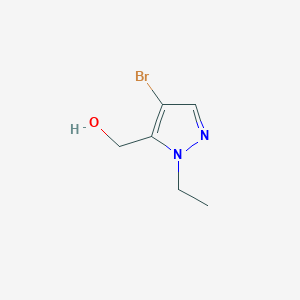
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
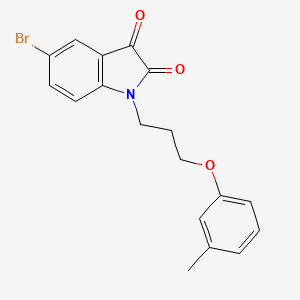
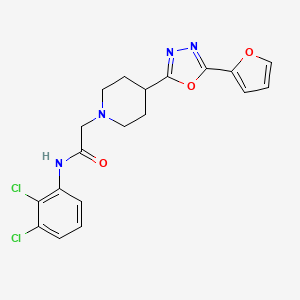
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)
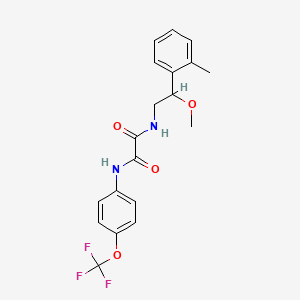
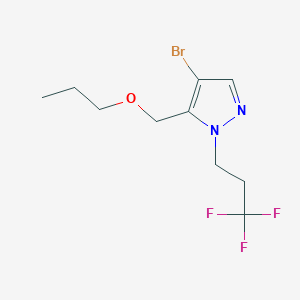
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
